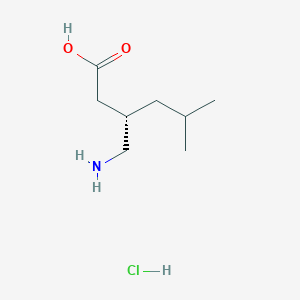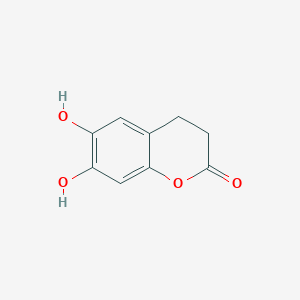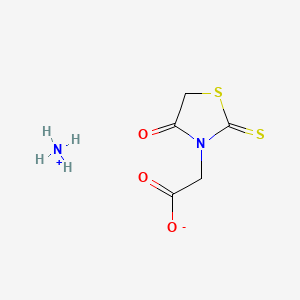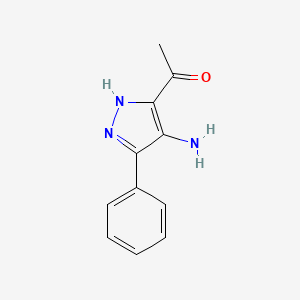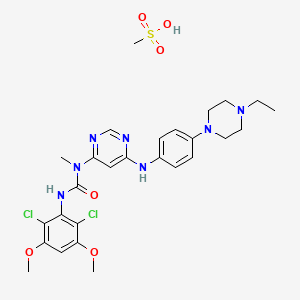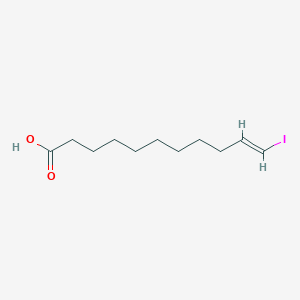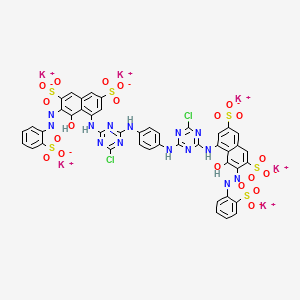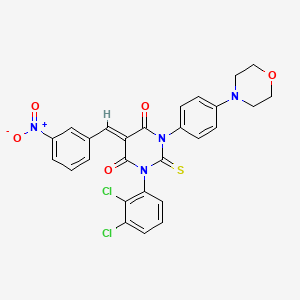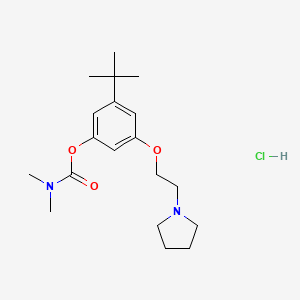
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted oxolane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.
Synthesis of 5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one: This involves the reaction of 4-chlorobenzaldehyde with diethylamine and ethyl acetoacetate under basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated oxolane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-but-2-enedioic acid;5-(4-bromophenyl)-3-(diethylaminomethyl)oxolan-2-one
- (E)-but-2-enedioic acid;5-(4-methylphenyl)-3-(diethylaminomethyl)oxolan-2-one
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
124519-11-5 |
|---|---|
Fórmula molecular |
C19H24ClNO6 |
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one |
InChI |
InChI=1S/C15H20ClNO2.C4H4O4/c1-3-17(4-2)10-12-9-14(19-15(12)18)11-5-7-13(16)8-6-11;5-3(6)1-2-4(7)8/h5-8,12,14H,3-4,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CODWUQPQQZQCRF-WLHGVMLRSA-N |
SMILES isomérico |
CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


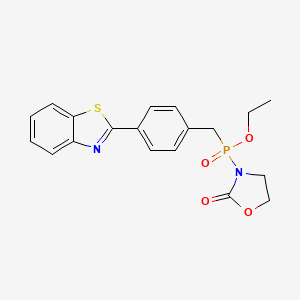
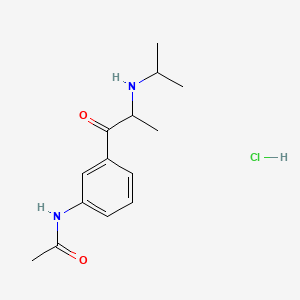
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
